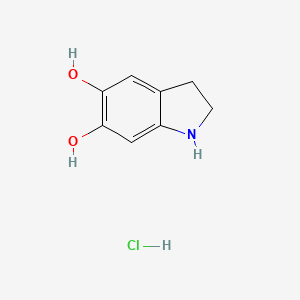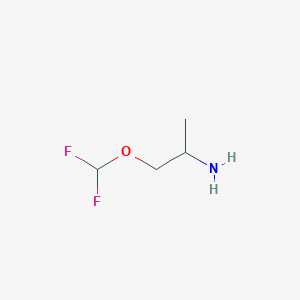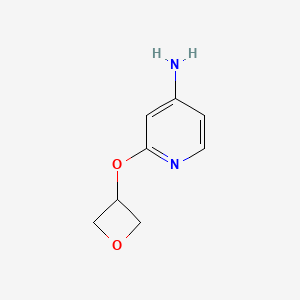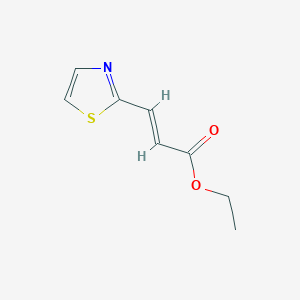
Ethyl (2E)-3-(1,3-thiazol-2-yl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2E)-3-(1,3-thiazol-2-yl)prop-2-enoate is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2E)-3-(1,3-thiazol-2-yl)prop-2-enoate typically involves the condensation of ethyl acetoacetate with thioamide derivatives under basic or acidic conditions. The reaction may proceed through the formation of an intermediate enolate, followed by cyclization to form the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2E)-3-(1,3-thiazol-2-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the double bond or the thiazole ring can yield different products.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiazole ring or the ethyl ester group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce saturated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Ethyl (2E)-3-(1,3-thiazol-2-yl)prop-2-enoate can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, thiazole derivatives are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Thiazole derivatives have been found to exhibit various pharmacological activities, and this compound may show promise in drug development.
Industry
In industry, this compound could be used in the production of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of Ethyl (2E)-3-(1,3-thiazol-2-yl)prop-2-enoate would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, affecting various biochemical pathways. The exact mechanism would require detailed experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Ethyl (2E)-3-(1,3-thiazol-2-yl)prop-2-enoate include other thiazole derivatives such as:
- 2-Aminothiazole
- Thiazole-4-carboxylic acid
- 2-Methylthiazole
Uniqueness
This compound is unique due to its specific structure, which combines the thiazole ring with an ethyl ester group and a conjugated double bond. This unique structure may confer specific reactivity and properties that distinguish it from other thiazole derivatives.
Eigenschaften
Molekularformel |
C8H9NO2S |
|---|---|
Molekulargewicht |
183.23 g/mol |
IUPAC-Name |
ethyl (E)-3-(1,3-thiazol-2-yl)prop-2-enoate |
InChI |
InChI=1S/C8H9NO2S/c1-2-11-8(10)4-3-7-9-5-6-12-7/h3-6H,2H2,1H3/b4-3+ |
InChI-Schlüssel |
MJQIKGNOUNINSS-ONEGZZNKSA-N |
Isomerische SMILES |
CCOC(=O)/C=C/C1=NC=CS1 |
Kanonische SMILES |
CCOC(=O)C=CC1=NC=CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(4-Butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B13067882.png)
![4-bromo-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B13067887.png)
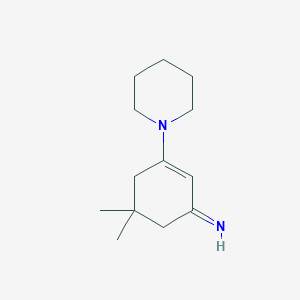
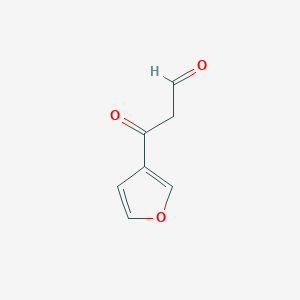
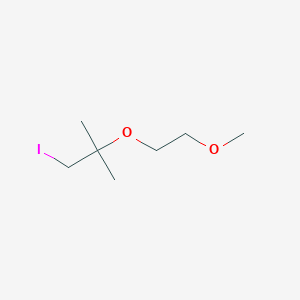



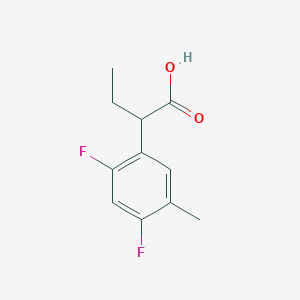
![3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-methylpropane-1-sulfonyl chloride](/img/structure/B13067938.png)
![3-Bromo-4-[(oxolan-2-yl)methoxy]-1lambda6-thiolane-1,1-dione](/img/structure/B13067943.png)
